B1577254 Defensin precursor

Defensin precursor

Cat. No.: B1577254
Attention: For research use only. Not for human or veterinary use.
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Description

Defensin precursors are the inactive proforms of defensins, a major family of cationic antimicrobial peptides that are crucial components of the innate immune system in mammals . These precursors are synthesized with N-terminal pro-regions that act as intramolecular chaperones, guiding correct folding and neutralizing the positive charge of the mature peptide to prevent cellular damage before secretion and activation . The proteolytic processing of these precursors, for example by enzymes like matrix metalloproteinase-7 (MMP-7), is a critical regulatory step that cleaves the pro-domain to release the mature, active defensin . This activation process is a key area of study for understanding the post-translational control of innate immunity. Research into defensin precursors provides essential insights into the biology of host defense. The mature defensins derived from these precursors exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi . Their mechanisms of action are multifaceted, including direct membrane disruption and the inhibition of bacterial cell wall synthesis by binding to essential precursors like lipid II . Beyond their direct microbicidal roles, defensins also serve as important immunomodulators, influencing processes such as immune cell chemotaxis, wound healing, and inflammation . Furthermore, defensins have been implicated in complex roles in cancer, with studies showing they can possess both tumor-suppressive and tumor-promoting activities, highlighting their functional complexity . This product is intended for research applications only, including the investigation of innate immunity, antimicrobial mechanisms, peptide biosynthesis and processing, and immune-related disease pathogenesis.

Properties

bioactivity

Antibacterial

sequence

AHCLAIGRK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Defensin precursors have been extensively studied for their antimicrobial properties. They exhibit broad-spectrum activity against bacteria, viruses, and fungi. The mechanisms include:

  • Direct Inhibition : Defensins can directly disrupt microbial membranes, leading to cell lysis.
  • Immune Modulation : They enhance the activity of immune cells such as macrophages and neutrophils, promoting phagocytosis and cytokine release .

Case Study: Defensin in Infectious Diseases

A study demonstrated that HNP1 secreted during Staphylococcus aureus infections induces the release of TNF-α and IFN-γ from macrophages, enhancing pathogen clearance . This illustrates the dual role of defensins in direct antimicrobial action and immune system modulation.

Therapeutic Applications

Defensin precursors are being explored for their therapeutic potential in various clinical settings:

  • Wound Healing : Their antimicrobial properties make defensin precursors valuable in developing treatments for chronic wounds and skin infections.
  • Cancer Therapy : Research indicates that defensins may play a role in tumor suppression and modulating tumor microenvironments . For example, α-defensins have been shown to inhibit tumor growth by enhancing immune responses against cancer cells.

Table 1: Therapeutic Applications of Defensin Precursors

Application AreaMechanism of ActionExample Case Studies
Wound HealingAntimicrobial activity promoting healingUse in burn treatment protocols
Cancer ImmunotherapyEnhancing immune response against tumorsα-defensins in melanoma treatment
Infection ControlBroad-spectrum antimicrobial effectsHNP1 in Staphylococcus aureus

Gene Editing and Synthetic Biology

With advancements in gene editing technologies like CRISPR, defensin precursors can be engineered to enhance their efficacy or target specific pathogens. This approach has led to the development of transgenic models that express modified defensins with improved antimicrobial properties .

Case Study: Synthetic Defensins

Research has shown that synthetic defensin analogs exhibit enhanced stability and activity against resistant bacterial strains, demonstrating their potential as novel therapeutic agents .

Challenges and Future Directions

Despite their promising applications, several challenges remain:

  • Proteolytic Stability : Understanding the proteolytic processing pathways is crucial for developing effective therapeutics.
  • Pathogenic Roles : Some studies suggest that defensins can promote certain infections under specific conditions, highlighting the need for careful evaluation in therapeutic contexts .

Table 2: Challenges in Defensin Research

ChallengeDescriptionPotential Solutions
Proteolytic StabilityVariability in processing affects efficacyDevelop stable analogs
Pathogenic EffectsPotential to enhance certain infectionsTargeted delivery systems

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Defensin Precursors and Related Compounds

Compound Structural Features Functional Role Species Key References
This compound 2–3 domains (signal, mature, C-terminal*) Antimicrobial synthesis, immunity Vertebrates, Plants
θ-Defensin Precursor Cyclic peptide from α-defensin fragments Enhanced stability, broad-spectrum Rhesus macaques
SPAG11B Precursor Androgen-dependent, lacks cysteine motifs Sperm maturation, antimicrobial Humans
Plant this compound Class I (2 domains), Class II (3 domains) Antifungal, vacuolar sorting Plants
Hymenoptaecin Precursor Multipeptide domains with EAEP/RR sites Immune amplification, glycine-rich Insects (ants)

Table 2: Evolutionary and Mechanistic Insights

Feature This compound Similar Compounds
Gene Structure Conserved cysteine motifs, chromosomal clusters SPAG11B near β-defensin cluster
Processing Mechanism Proteolytic cleavage Cyclization (θ-defensin) , Multipeptide cleavage (hymenoptaecin)
Evolutionary Link Shared ancestry with SPAG11B Uncertain relation to plant/insect defensins

Research Findings and Evolutionary Insights

  • Cyclization in θ-Defensins : The unique cyclic structure of θ-defensins enhances resistance to proteolytic degradation, making them promising candidates for therapeutic development .
  • Plant Defensin Sorting : Class II precursors’ C-terminal tails mediate vacuolar transport, a trait absent in vertebrates, suggesting plant-specific adaptations for compartmentalized defense .
  • Hymenoptaecin Amplification: The multipeptide precursor structure of hymenoptaecin enables rapid generation of multiple AMPs, providing insects with a robust, scalable immune response .
  • Evolutionary Divergence : While vertebrate and invertebrate defensins share antimicrobial roles, their precursor architectures and processing mechanisms reflect independent evolutionary pathways .

Preparation Methods

Recombinant Expression of Defensin Precursors

Recombinant DNA technology is widely used to produce defensin precursors in vitro. The process typically involves cloning the cDNA encoding the defensin precursor into an expression vector, followed by expression in bacterial or insect cell systems, and subsequent purification.

  • Expression Systems :

    • Bacterial Expression: Escherichia coli strains such as BL21(DE3) are commonly used. The this compound gene is cloned into plasmids like pET23b+ and expressed as inclusion bodies, which are then solubilized and refolded to obtain active peptide forms.
    • Insect Cell Expression: High Five insect cells can be used to secrete defensin precursors into the culture medium, facilitating easier purification.
  • Purification Techniques :

    • Affinity chromatography (e.g., nickel-nitrilotriacetic acid for His-tagged proteins) under denaturing conditions is used to isolate the recombinant precursors.
    • Ion-exchange chromatography (e.g., SP-Sepharose) and size exclusion chromatography (e.g., Superdex 75) are employed to further purify and concentrate the peptides.
    • Dialysis against appropriate buffers removes denaturants and refolds the peptides into their native conformations.
  • Refolding :
    Refolding is critical due to the multiple disulfide bonds in defensins. Conditions often include redox buffers with reduced and oxidized glutathione to facilitate correct disulfide bond formation.

Chemical Synthesis of Defensin Precursors

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), allows precise control over the amino acid sequence and incorporation of modifications.

  • Native Chemical Ligation (NCL) :
    This method is used for synthesizing longer peptides or proteins by ligating two or more peptide fragments. For example, prodefensin mutants have been synthesized using NCL to facilitate folding and processing studies.

  • Folding and Oxidation :
    Synthetic peptides are folded in buffers containing urea and glutathione redox pairs to promote correct disulfide bond formation. Folding efficacy is verified by structural and functional assays.

  • Mutagenesis Studies :
    Chemical synthesis enables the creation of mutants (e.g., salt bridge-destabilizing analogs) to study structure-function relationships and processing efficiency.

Proteolytic Processing of Defensin Precursors

Activation of defensin precursors requires specific proteolytic cleavage to remove the prosegment and release the mature, active peptide.

  • Proteases Involved :

    • Matrix Metalloproteinase-7 (MMP-7): Processes mouse α-defensin precursors intracellularly, cleaving at specific sites within the pro-domain to activate the peptide. MMP-7 recognizes three cleavage sites within the 39-amino acid pro-domain of cryptdin precursors, with cleavage at site 1 and/or 2 required before site 3 cleavage occurs.
    • Neutrophil Elastase (NE) and Proteinase 3 (PR3): These serine proteases process human neutrophil α-defensin precursors (proHNP1) extracellularly or within neutrophil granules. NE and PR3 cleave the prosegment to yield mature HNP-1 with antimicrobial activity.
    • Trypsin: Processes human enteric α-defensin HD5 extracellularly by cleaving the prosegment.
    • Other Proteases: Cathepsin G and other azurophil granule proteases may also participate in processing.
  • Cleavage Sites and Mechanism :
    Proteolytic cleavage typically occurs at the junction between the prosegment and mature peptide. For example, MMP-7 cleaves at Ser58↓Leu59 in cryptdin precursors. Sequential cleavages remove the prosegment in stages, producing intermediate forms before the mature peptide is generated.

  • Processing Efficiency and Specificity :
    Studies show that processing is highly efficient, with intermediates representing only a small fraction of total defensin content. The prosegment often contains anionic residues that maintain the peptide in an inactive state until cleavage.

Reduction and Alkylation in Preparation

Reduction and alkylation are used to modify cysteine residues to study folding and processing.

  • Method :
    Defensins are treated with volatile reducing and alkylating agents (e.g., iodoethanol and triethylphosphine in acetonitrile) under controlled conditions to reduce disulfide bonds and prevent reformation.

  • Purpose :
    This treatment can make the mature peptide susceptible to proteolytic cleavage or help analyze the role of disulfide bonds in stability and activity.

Analytical and Functional Assays

  • SDS-PAGE and Gel Staining :
    Tris-Tricine SDS-PAGE is used to analyze peptide purity and processing products, visualized by GelCode Blue staining.

  • Amino-Terminal Sequencing :
    Edman degradation confirms cleavage sites and verifies processing accuracy.

  • Antimicrobial Activity Assays :
    Gel overlay antibacterial assays using defensin-sensitive bacterial strains (e.g., Salmonella) assess the functional activity of processed peptides.

  • Structural Characterization :
    Nuclear magnetic resonance (NMR) and crystallography confirm correct folding and disulfide bond formation.

Summary Data Table of Preparation Methods

Preparation Step Method/Technique Key Details and Findings References
Recombinant Expression Bacterial (E. coli), Insect cells Expression in inclusion bodies, refolding with glutathione
Purification Affinity, Ion-exchange, Size exclusion High purity (>95%) achieved, dialysis to remove denaturants
Chemical Synthesis Solid-phase peptide synthesis, NCL Enables mutant synthesis, precise sequence control
Folding and Oxidation Redox buffers with reduced/oxidized glutathione Correct disulfide bond formation critical for activity
Proteolytic Processing MMP-7, Neutrophil Elastase, Proteinase 3, Trypsin Sequential cleavage at prosegment-mature peptide junction
Reduction and Alkylation Volatile reducing/alkylating agents Used to study disulfide bond role and processing susceptibility
Analytical Assays SDS-PAGE, Edman sequencing, Antimicrobial assays Confirm purity, cleavage sites, and functional activity

Research Findings and Insights

  • Proteolytic processing is a critical regulatory step controlling defensin activation, with different proteases involved depending on the defensin subtype and cellular context.
  • MMP-7 is essential for mouse α-defensin activation, whereas human neutrophil defensins rely on serine proteases like neutrophil elastase and proteinase 3.
  • The prosegment maintains defensins in an inactive state, preventing cytotoxicity within the producing cells.
  • Chemical synthesis combined with site-directed mutagenesis provides insights into structural elements important for folding and processing.
  • Efficient purification and refolding protocols are vital to obtain biologically active defensin precursors for study.

Q & A

Q. How can researchers ensure this compound data reproducibility in multi-center studies?

  • Methodological Answer : Use centralized biorepositories for sample storage (e.g., -80°C aliquots) and harmonize protocols via SOPs shared across labs. Data should be deposited in FAIR-compliant repositories (e.g., Zenodo), with metadata including LC-MS parameters and raw sequencing files. Collaborative platforms (e.g., Galaxy for bioinformatics) standardize analyses .

Tables: Key Experimental Parameters

Parameter Recommended Method Citation
Structural ValidationCD Spectroscopy, NMR
Protease Activity AssayFRET-based substrate cleavage
Microbial Interaction16S rRNA sequencing + organoid co-culture
Bioactivity NormalizationInternal standard (polymyxin B)

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